molecular formula C14H17N3O4S B3001126 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate CAS No. 442678-91-3

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate

Cat. No.: B3001126
CAS No.: 442678-91-3
M. Wt: 323.37
InChI Key: LNQHVRCKKKMURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines a pyrazole ring with a benzenesulfonyl group and a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl group and the esterification with 2,2-dimethylpropanoic acid. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(benzenesulfonyl)-1H-pyrazole: Lacks the dimethylpropanoate ester group.

    1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate: Lacks the amino group.

    5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl acetate: Has an acetate ester instead of the dimethylpropanoate ester.

Uniqueness

The uniqueness of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate for synthesizing a wide range of derivatives with tailored properties.

Properties

IUPAC Name

[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-14(2,3)13(18)21-12-9-11(15)17(16-12)22(19,20)10-7-5-4-6-8-10/h4-9H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQHVRCKKKMURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=NN(C(=C1)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.